molecular formula C22H30N2O B10886609 N-benzyl-N-ethyl-1-(2-methoxybenzyl)piperidin-4-amine

N-benzyl-N-ethyl-1-(2-methoxybenzyl)piperidin-4-amine

Cat. No.: B10886609
M. Wt: 338.5 g/mol
InChI Key: MOJFAABJODCYDA-UHFFFAOYSA-N
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Description

N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE is a complex organic compound with a unique structure that includes a benzyl group, an ethyl group, and a methoxybenzyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl, ethyl, and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to neurotransmitter activity due to its structural similarity to certain neurotransmitters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-ETHYLAMINE: This compound has a similar structure but lacks the methoxybenzyl group.

    N-BENZYL-N-METHYLAMINE: This compound has a similar structure but has a methyl group instead of an ethyl group.

    N-ISOPROPYLBENZYLAMINE: This compound has a similar structure but has an isopropyl group instead of an ethyl group.

Uniqueness

N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a research tool or therapeutic agent.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C22H30N2O/c1-3-24(17-19-9-5-4-6-10-19)21-13-15-23(16-14-21)18-20-11-7-8-12-22(20)25-2/h4-12,21H,3,13-18H2,1-2H3

InChI Key

MOJFAABJODCYDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

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